7-methyl-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide

Description

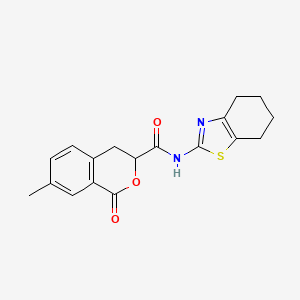

The compound 7-methyl-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide is a synthetic small molecule characterized by a fused isochromene-carboxamide scaffold and a tetrahydrobenzothiazole substituent.

Properties

IUPAC Name |

7-methyl-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-6-7-11-9-14(23-17(22)12(11)8-10)16(21)20-18-19-13-4-2-3-5-15(13)24-18/h6-8,14H,2-5,9H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYPVEAYLBIXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(OC2=O)C(=O)NC3=NC4=C(S3)CCCC4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety and an isochromene derivative. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 302.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Pharmacological Effects

Research indicates that compounds similar to 7-methyl-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against a range of bacterial strains. This suggests that the compound may also exhibit similar effects.

- Anti-inflammatory Effects : Compounds with isochromene structures have been reported to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The benzothiazole ring may interact with specific enzyme targets or receptors involved in inflammation and cell proliferation.

- Isochromene derivatives often modulate signaling pathways related to apoptosis and cell survival.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. While specific data for our compound is not yet published, it is reasonable to predict similar activity based on structural similarities.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays performed on breast cancer cell lines (MCF-7) demonstrated that compounds with similar structures induced apoptosis at concentrations above 20 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events.

Study 3: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of related compounds resulted in a significant reduction in paw edema compared to controls. This suggests that the compound may possess anti-inflammatory properties worthy of further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Notably:

Hypothetical Comparison Framework (Based on Structural Analogues):

Research Findings and Limitations

The absence of direct data in the provided evidence precludes a rigorous comparison. Key gaps include:

Pharmacological Data: No studies on the target compound’s biological activity, toxicity, or mechanism of action.

Analogue Relevance: The pharmacopeial compounds in belong to a distinct structural class (cephalosporins) and cannot serve as valid comparators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.